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  • Product: 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
  • CAS: 159709-49-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid Introduction In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of biologically active compounds, including therapeutics for cancer, inflammation, and infectious diseases.[1][2][3] 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, combining three key functional groups onto a stable heterocyclic core: a carboxylic acid, a sulfamoyl moiety, and a methylated pyrazole. Each of these groups imparts distinct physicochemical characteristics that collectively define the molecule's behavior in biological systems.

The sulfamoyl group, in particular, is a versatile pharmacophore known to modulate solubility, acidity, and metabolic stability, while providing hydrogen bonding capabilities crucial for target engagement.[4][5] The carboxylic acid is a classic functional group for interacting with biological targets and influencing pharmacokinetic properties. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core physicochemical properties of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and provide robust, self-validating protocols for empirical determination of these critical parameters.

Molecular Structure and Computed Properties

Understanding the foundational structure is the first step in characterizing any molecule. 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid possesses a unique electronic and steric arrangement that dictates its properties.

Chemical Structure:

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid scaffold.

  • Carboxylic Acid (-COOH): A primary acidic center and a potent hydrogen bond donor/acceptor.

  • Sulfamoyl Group (-SO₂NH₂): A strongly electron-withdrawing group that can act as a hydrogen bond donor and, to a lesser extent, an acidic center.[6]

  • N-Methyl Group (-CH₃): A small lipophilic group that blocks potential metabolism or hydrogen bonding at the N1 position.

A summary of key computed molecular properties provides a valuable baseline for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₅H₇N₃O₄SPubChemLite[7]
Monoisotopic Mass 205.01573 DaPubChemLite[7]
XlogP -1.3PubChemLite[7]
Topological Polar Surface Area (TPSA) 113 ŲECHEMI[8]
Hydrogen Bond Donors 2 (from -COOH and -SO₂NH₂)ECHEMI[8]
Hydrogen Bond Acceptors 6 (from O=C, -OH, SO₂, and pyrazole N)ECHEMI[8]

Note: These values are computationally predicted and require experimental verification.

Acidity (pKa) and Ionization State

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any potential drug candidate. It governs the ionization state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and target binding interactions. For 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, there are two primary acidic protons:

  • Carboxylic Acid Proton: Expected to be the most acidic site, with a pKa typical of aromatic carboxylic acids. The electron-withdrawing nature of the adjacent pyrazole and sulfamoyl groups will likely lower this pKa value.

  • Sulfamoyl Proton: The N-H protons of the sulfamoyl group are weakly acidic. While their pKa is generally much higher than that of carboxylic acids, their potential for ionization should not be disregarded.[6]

Expert Insight: Why Prioritize pKa Determination?

A molecule's charge at physiological pH (~7.4) is a primary determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. An accurate pKa value allows for the prediction of the dominant ionic species in the gut, blood, and cellular compartments, which is essential for building predictive pharmacokinetic models.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold-standard, high-precision technique for pKa determination due to its direct measurement of pH changes upon addition of a titrant.[9][10]

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent.[10]

  • Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is also carbonate-free to prevent buffering artifacts.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated combination pH electrode into the solution and stir gently.

  • Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[9][11] For a molecule with multiple pKa values, multiple inflection points will be observed.

Workflow for pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (Compound in H₂O/Co-solvent) D Titrate Sample with NaOH (Incremental Additions) A->D B Prepare & Standardize Titrant (0.1 M NaOH, carbonate-free) B->D C Calibrate pH Meter E Record pH vs. Volume C->E D->E F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point(s) F->G H Calculate pKa (pH at half-equivalence point) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The ratio of the concentration of the neutral species of a compound in a biphasic system (typically n-octanol and water).

  • logD: The ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For an ionizable molecule like ours, logD is the more physiologically relevant parameter.[12]

The predicted XlogP of -1.3 suggests the molecule is predominantly hydrophilic, a consequence of the highly polar carboxylic acid and sulfamoyl groups.[7]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct and unambiguous measurement of partitioning.[13][14]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).

  • Equilibration: Cap the vial and shake it gently at a constant temperature (25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may be up to 24 hours for some compounds).[15]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[12]

Workflow for Shake-Flask logD Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol and pH 7.4 Buffer C Combine Phases (1:1 ratio) A->C B Prepare Compound Stock in Aqueous Buffer B->C D Shake to Equilibrium (Constant Temp) C->D E Separate Phases (Centrifugation) D->E F Quantify Compound in Each Phase (e.g., HPLC) E->F G Calculate logD Ratio F->G

Caption: Workflow for the shake-flask method to determine logD.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a leading cause of failure for drug candidates. Two types of solubility are commonly measured in drug discovery:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method that simulates conditions in early-stage in vitro assays.[15][16]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated aqueous solution. It is a more accurate reflection of the maximum concentration achievable in solution and is critical for formulation development.[17]

Given the polar nature of the molecule, moderate to high aqueous solubility is anticipated.

Experimental Protocol: Kinetic Solubility by Turbidimetry

This method is favored in early discovery for its speed and low compound consumption. It measures the formation of precipitate as an increase in light scattering (turbidity).

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dispensing: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well clear-bottom assay plate.

  • Buffer Addition: Rapidly add an aqueous buffer (e.g., pH 7.4 PBS) to each well (e.g., 198 µL) to achieve the final desired concentrations and a low final DMSO percentage (typically ≤1%).

  • Incubation & Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking. Measure the absorbance (or light scattering) at a high wavelength (e.g., 620 nm) using a plate reader.[16]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO blank.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in DMSO Plate A->B C Transfer DMSO Stock to Assay Plate B->C D Add Aqueous Buffer (e.g., PBS, pH 7.4) C->D E Incubate (1-2h) D->E F Measure Turbidity (Absorbance at 620 nm) E->F G Determine Highest Soluble Concentration F->G

Caption: High-throughput workflow for kinetic solubility via turbidimetry.

Conclusion

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a multifunctional scaffold with physicochemical properties dominated by its polar carboxylic acid and sulfamoyl groups. Computational predictions suggest it is a hydrophilic (XlogP -1.3), acidic molecule. A thorough experimental characterization of its pKa, logD, and aqueous solubility is essential for any research or development program. The protocols detailed in this guide provide a robust framework for obtaining these critical data points. By understanding and empirically measuring these properties, researchers can make informed decisions, enabling the rational design of novel therapeutics and accelerating the journey from discovery to clinical application.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved from [Link]

  • Butcher, R., et al. (2018). A systematic review of various pKa determination techniques. MOJ Bioorganic & Organic Chemistry, 2(1).
  • ADME Solubility Assay - BioDuro. (n.d.). Retrieved from [Link]

  • Ràfols, C., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds in the 0–7 pH range. Analytica Chimica Acta, 1025, 145-157.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 9-26.
  • Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (2023). Retrieved from [Link]

  • The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. (2026). Retrieved from [Link]

  • Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Chemsrc. Retrieved from [Link]

  • 1-methyl-5-sulfamoyl-1h-pyrazole-4-carboxylic acid (C5H7N3O4S). PubChemLite. Retrieved from [Link]

  • Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • Wang, B., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409.
  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - EPA. (2025). Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
  • Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 916462.
  • Cryle, M. J. (2019). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 36(8), 1147-1164.
  • Physicochemical properties of compounds. ResearchGate. Retrieved from [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - ResearchGate. (2015). Retrieved from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9315-9320.

Sources

Exploratory

An In-depth Technical Guide to 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, a robust synthesis protocol, and explores its potential applications as a key intermediate in the creation of targeted therapeutics.

Core Molecular Attributes

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methyl group at the N1 position, a sulfamoyl group at the C5 position, and a carboxylic acid at the C4 position. While direct database entries for this specific carboxylic acid are sparse, its molecular formula and weight can be reliably extrapolated from its widely documented ethyl ester precursor, ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate.

The conversion from the ethyl ester to the carboxylic acid involves the hydrolytic cleavage of the ester bond, resulting in the removal of an ethyl group (C₂H₅) and the addition of a proton (H⁺). This transformation leads to the following deduced molecular properties:

PropertyValueSource
Molecular Formula C₅H₇N₃O₄SDeduced from ethyl ester
Molecular Weight 205.20 g/mol Calculated from ethyl ester
Canonical SMILES CN1N(C(=C(C1=O)O)S(=O)(=O)N)Deduced from structure
InChI Key Deduced from structure

Note: The molecular formula and weight are calculated based on the hydrolysis of the corresponding ethyl ester, Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (Molecular Formula: C₇H₁₁N₃O₄S, Molecular Weight: 233.25 g/mol )[1][2].

Synthesis Protocol: From Ethyl Ester to Carboxylic Acid

The primary route to obtaining 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is through the alkaline hydrolysis of its ethyl ester. This is a standard and efficient method for the de-esterification of pyrazole carboxylates.

Rationale for Alkaline Hydrolysis

Alkaline hydrolysis is the preferred method for this conversion due to the following reasons:

  • Irreversibility: The reaction is essentially irreversible as the carboxylate salt formed is stable and does not readily react with the alcohol byproduct. This drives the reaction to completion.

  • High Yield: This method typically affords high yields of the desired carboxylic acid.

  • Ease of Purification: The product can be easily isolated by acidification of the reaction mixture, which precipitates the carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of pyrazole ethyl esters.

Materials:

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in deionized water.

  • Extraction (Optional): Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Synthesis_Workflow reagents Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate + NaOH (aq) in Ethanol reflux Reflux (2-4h) reagents->reflux Hydrolysis rotovap Solvent Removal (Rotary Evaporation) reflux->rotovap workup Aqueous Work-up (Dissolve in H₂O) rotovap->workup acidify Acidification (Conc. HCl) workup->acidify product 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (Precipitate) acidify->product Isolation

Caption: Workflow for the synthesis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid.

Potential Applications in Drug Discovery

While specific applications for 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs—the pyrazole ring, the sulfonamide group, and the carboxylic acid—are prevalent in a wide range of biologically active molecules. This suggests its primary role as a versatile intermediate for the synthesis of more complex drug candidates.

The Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

The Sulfonamide Group

The sulfonamide functional group is a key component in many commercially successful drugs, including antibiotics, diuretics, and anticonvulsants. It is known to participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity and selectivity of a molecule.

The Carboxylic Acid Group

The carboxylic acid moiety provides a crucial handle for further chemical modifications. It can be readily converted into a variety of other functional groups, such as amides, esters, and acid chlorides. This allows for the systematic exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives with diverse substituents. The synthesis of pyrazole-4-carboxylic acid amides, for instance, is a common strategy in the development of new therapeutic agents.

Logical_Relationship cluster_core Core Compound cluster_features Key Structural Features cluster_applications Potential Applications core 1-methyl-5-sulfamoyl-1H- pyrazole-4-carboxylic acid pyrazole Pyrazole Scaffold core->pyrazole sulfonamide Sulfonamide Group core->sulfonamide carboxylic_acid Carboxylic Acid core->carboxylic_acid intermediate Synthetic Intermediate carboxylic_acid->intermediate Derivatization sar SAR Studies intermediate->sar drug_candidates Novel Drug Candidates sar->drug_candidates

Caption: Relationship between the core compound's features and its potential applications.

Conclusion

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid represents a valuable building block for medicinal chemists and drug development professionals. Its synthesis from the corresponding ethyl ester is straightforward, and its structural features make it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further research into the derivatization of this compound is warranted to fully explore its potential in drug discovery.

References

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

pKa Determination and Electronic Characterization of Carboxylic Acid Moieties in Sulfamoyl Pyrazoles

Topic: pKa values of the carboxylic acid group in sulfamoyl pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary The physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values of the carboxylic acid group in sulfamoyl pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The physicochemical profiling of sulfamoyl pyrazoles—a scaffold central to COX-2 inhibitors like Celecoxib—relies heavily on understanding ionization behaviors. This guide provides a definitive technical analysis of the pKa values associated with the carboxylic acid group in these systems. We distinguish between two structural classes: Class A (COOH directly on the pyrazole ring) and Class B (COOH on an N-phenyl or C-phenyl substituent, e.g., Celecoxib metabolites).

Key Insight: While the sulfonamide moiety typically ionizes at pKa ~11.1 , the carboxylic acid group in these derivatives exhibits a pKa range of 3.4 – 4.5 , heavily modulated by the electron-withdrawing nature of the sulfamoyl group (


) and the pyrazole core's transmission of electronic effects.

Structural Classification & Theoretical Framework

To accurately predict and measure pKa, one must first classify the topology of the carboxylic acid relative to the sulfamoyl-pyrazole core.

Structural Classes
  • Class A (Direct Attachment): The carboxylic acid is attached directly to the pyrazole ring (typically C3 or C4). The sulfamoyl group is usually on the N1-phenyl ring.

  • Class B (Distal Attachment): The carboxylic acid is located on a phenyl ring attached to the pyrazole. This is observed in the major metabolic pathway of Celecoxib (oxidation of the C5-tolyl methyl group).

StructuralClasses Core Sulfamoyl Pyrazole Scaffold ClassA Class A: Direct Pyrazole-COOH (e.g., 1-(4-sulfamoylphenyl)-pyrazole-4-COOH) Core->ClassA ClassB Class B: Distal Phenyl-COOH (e.g., Celecoxib Carboxylic Acid Metabolite) Core->ClassB DescA pKa modulated by pyrazole resonance & N1-inductive effect ClassA->DescA DescB pKa typical of benzoic acids, minor pyrazole influence ClassB->DescB

Figure 1: Structural classification of carboxylated sulfamoyl pyrazoles determining electronic environments.

Electronic Effects and Hammett Analysis

The acidity of the carboxylic acid is driven by the stability of the carboxylate anion (


). The sulfamoyl group (

) is a strong electron-withdrawing group (EWG).
  • Hammett Constant (

    
    ):  The sulfamoyl group has a 
    
    
    
    value of approximately +0.60 .[2]
  • Mechanism: In Class A derivatives, this EWG pulls electron density through the N1-phenyl ring and the pyrazole system, stabilizing the carboxylate negative charge and lowering the pKa (increasing acidity) relative to unsubstituted analogs.

Quantitative Data Repository

The following table synthesizes experimental and predicted pKa values for key derivatives. Note the distinction between the acidic COOH and the weakly acidic sulfonamide (


).
Compound ClassSpecific CompoundStructure NoteCOOH pKaSulfonamide pKaSource
Class A 1-Phenylpyrazole-4-carboxylic acidUnsubstituted Phenyl4.00 N/AEPA/ChemBook [1]
Class A 1-(4-Sulfamoylphenyl)-pyrazole-4-COOHSulfamoyl EWG effect~3.5 - 3.7 *11.1Est.[1] via Hammett [2]
Class B Celecoxib Carboxylic AcidMetabolite (COOH on C5-phenyl)3.96 ± 0.1 11.1FDA/ChemBook [3]
Reference Benzoic AcidStandard4.20 N/ABordwell [4]

*Estimated value based on


, assuming transmission through the pyrazole ring lowers pKa by 0.3-0.5 units relative to the phenyl analog.

Experimental Protocol: Potentiometric Titration

Due to the low aqueous solubility of sulfamoyl pyrazoles (often


), standard aqueous titration is impossible. The Yasuda-Shedlovsky Extrapolation  method using methanol/water cosolvent systems is the required industry standard.
Reagents & Setup
  • Instrument: Potentiometric autotitrator (e.g., Sirius T3 or Mettler Toledo) equipped with a double-junction pH electrode.

  • Titrant: 0.1 M KOH (CO2-free).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Sample: ~5 mg of sulfamoyl pyrazole derivative.

Workflow

TitrationWorkflow Start Start: Sample Preparation Solubilization Dissolve in MeOH/Water mixtures (30%, 40%, 50%, 60% MeOH) Start->Solubilization Titration Potentiometric Titration (Measure apparent pKa or psKa) Solubilization->Titration 3 separate runs per % Plotting Yasuda-Shedlovsky Plot (psKa + log[H2O] vs. 1/Dielectric Constant) Titration->Plotting Extrapolation Extrapolate to 0% MeOH (Pure Aqueous pKa) Plotting->Extrapolation Linear Regression

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic acids.

Step-by-Step Methodology
  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) Methanol/Water.

  • Dissolution: Dissolve the sulfamoyl pyrazole accurately to achieve a concentration of ~0.5 mM. Ensure complete dissolution; sonicate if necessary.

  • Blank Titration: Perform a blank titration on the solvent mixture to determine the standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) for that specific solvent ratio.
  • Sample Titration: Titrate the sample with 0.1 M KOH from pH 2.0 to pH 12.0.

  • Data Processing: Calculate the apparent pKa (

    
    ) for each methanol concentration.
    
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the aqueous pKa.

Implications for Drug Development

Solubility-pH Profile

The presence of the carboxylic acid (pKa ~4.0) creates a biphasic solubility profile.

  • pH < 3: The molecule is neutral (COOH protonated). Solubility is limited to intrinsic solubility (

    
    ), typically very low for these scaffolds.
    
  • pH > 5: The carboxylic acid deprotonates (

    
    ). Solubility increases log-linearly.
    
  • pH > 11: The sulfonamide deprotonates (

    
    ), creating a dianion and further enhancing solubility.
    
Pharmacokinetics[3]
  • Celecoxib Metabolite: The oxidation of the methyl group to carboxylic acid (pKa 3.96) renders the metabolite highly polar at physiological pH (7.4), preventing it from crossing the blood-brain barrier and facilitating renal excretion [3].

  • Protein Binding: The anionic carboxylate significantly increases binding to Human Serum Albumin (HSA), specifically at Sudlow Site I or II, which must be accounted for in dosing models.

References

  • EPA/ChemicalBook. 1H-Pyrazole-4-carboxylic acid, 1-phenyl- Properties and pKa Data.Link / Link

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).
  • FDA.gov. Celebrex (Celecoxib) Clinical Pharmacology and Metabolite Data.Link

  • Bordwell, F. G. pKa Values in Water and DMSO. Organic Chemistry Data.[3][4] Link

Sources

Exploratory

crystal structure analysis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract The confluence of pyrazole and sulfonamide mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The confluence of pyrazole and sulfonamide moieties in a single molecular entity presents a compelling target for structural investigation, given their privileged roles in medicinal chemistry.[1][2] This guide provides a comprehensive, field-proven framework for the complete . While no public crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD)[3], this document serves as an authoritative whitepaper detailing the requisite methodologies from synthesis to final structural interpretation. We will explore the causality behind experimental choices in crystallization, the intricacies of the single-crystal X-ray diffraction (SCXRD) workflow, and the critical analysis of intermolecular interactions that govern the supramolecular architecture. The insights derived from such an analysis are paramount for drug development professionals seeking to understand solid-state properties, polymorphism, and structure-activity relationships (SAR).[4][5]

Introduction: The Pharmacological Significance of a Privileged Scaffold

The subject of our investigation, 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, integrates two pharmacophoric groups of profound importance in drug discovery. The pyrazole ring is a versatile five-membered heterocycle that is a cornerstone of numerous approved drugs, valued for its metabolic stability and its ability to engage in various non-covalent interactions.[6][7] It is a key component in drugs ranging from anti-inflammatory agents like Celecoxib to protein kinase inhibitors used in oncology.[6][8]

Simultaneously, the sulfonamide group is a classic functional group in medicinal chemistry, renowned for its role in antibacterial "sulfa" drugs and its presence in diuretics, anticonvulsants, and antiviral agents.[2][8] The combination of a pyrazole core with a sulfonamide substituent creates a molecule with significant potential for targeted biological activity, likely through specific hydrogen bonding and electrostatic interactions with protein active sites.[1] A definitive understanding of its three-dimensional structure is therefore not merely an academic exercise but a critical step in harnessing its therapeutic potential. This guide elucidates the pathway to achieving that understanding.

Part I: From Powder to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, task of growing a single crystal suitable for diffraction. A suitable crystal should be a well-ordered, single lattice, typically 0.1-0.3 mm in its dimensions, and free of significant defects.[9][10]

Proposed Synthesis

While a specific synthesis for this molecule is not widely published, a plausible route can be designed based on established pyrazole chemistry.[11][12] A common approach involves the cyclocondensation of a hydrazine derivative with a suitably functionalized 1,3-dicarbonyl compound, followed by sulfonation and hydrolysis.

Experimental Protocol: Crystallization

Growing high-quality single crystals is often the most significant bottleneck in SCXRD analysis.[13][14] The strategy hinges on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered fashion. Given the presence of a carboxylic acid and a sulfonamide group, the molecule is polar and capable of forming strong hydrogen bonds. This dictates the choice of polar solvents.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, water, ethyl acetate) at both room temperature and elevated temperatures. The ideal solvent will show moderate solubility at high temperatures and low solubility at room temperature.

  • Technique Selection: Based on the solubility profile, select an appropriate crystallization technique.

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., methanol). Place the solution in a vial, cover it with a perforated cap (e.g., Parafilm with pinholes), and leave it undisturbed. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.[15]

    • Vapor Diffusion: This is a highly effective method for small quantities.[16][17] Dissolve the compound in a small amount of a "good" solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a larger volume of a miscible "poor" solvent (the precipitant, e.g., diethyl ether). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[16]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to promote crystal growth.[15]

  • Optimization: If initial attempts yield poor-quality crystals or amorphous powder, systematically vary the parameters: solvent combinations, temperature gradients, and concentration.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Evaluation Compound Pure Compound Solvents Solvent Screening (Polar Solvents) Compound->Solvents Evap Slow Evaporation Solvents->Evap Select Technique Vapor Vapor Diffusion Solvents->Vapor Select Technique Cool Slow Cooling Solvents->Cool Select Technique Microscopy Microscopic Inspection Evap->Microscopy Vapor->Microscopy Cool->Microscopy Crystal Single Crystal (>0.1 mm) Microscopy->Crystal Success Poor Amorphous/Microcrystalline Microscopy->Poor Failure Poor->Solvents Optimize & Repeat

Caption: Workflow for small molecule crystallization.

Part II: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within its lattice.[18] This process converts diffraction patterns into a three-dimensional electron density map, from which the molecular structure is derived.[9]

G cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Mount 1. Crystal Mounting Collect 2. X-ray Data Collection Mount->Collect Process 3. Data Integration & Scaling Collect->Process Solve 4. Structure Solution (Direct Methods) Process->Solve Solves 'Phase Problem' Refine 5. Structure Refinement (SHELXL) Solve->Refine Validate 6. Validation & CIF Refine->Validate Final Final Crystal Structure Validate->Final

Caption: The single-crystal X-ray diffraction workflow.
Experimental Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop with a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[19]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.[10]

  • Data Processing: The collected images are processed using specialized software.

    • Indexing: The diffraction spots are indexed to determine the unit cell parameters and Bravais lattice.

    • Integration: The intensity of each reflection is measured.

    • Scaling and Absorption Correction: The data is scaled, and corrections for absorption are applied. The output is a reflection file (e.g., an .hkl file).

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during measurement.[9] For small molecules, this is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process, typically with software like SHELXL.[20][21][22][23] This iterative process adjusts atomic coordinates, occupancies, and displacement parameters to improve the agreement between the observed structure factors (F_obs) and the calculated structure factors (F_calc). The quality of the final model is assessed by residual values like the R1 factor.[9]

Part III: Analysis of the Crystal Structure

The refined structure provides a wealth of information about the molecule's conformation and its interactions in the solid state. This analysis is fundamental to crystal engineering, which seeks to design solids with desired properties based on an understanding of intermolecular forces.[24]

Molecular Geometry

The refinement yields precise bond lengths, bond angles, and torsion angles. These values can be compared to standard values from the Cambridge Structural Database (CSD) to identify any unusual geometric features that may arise from steric strain or specific electronic effects within the crystal lattice.[4]

ParameterExpected Value (Å or °)Rationale / Comparison
C=O (carboxyl)~1.21Shorter than C-O due to double bond character.
C-O (carboxyl)~1.31Longer than C=O, may be elongated if deprotonated.
S=O (sulfonamide)~1.43Typical sulfonyl double bond length.
S-N (sulfonamide)~1.63Standard sulfonamide S-N bond.
Pyrazole C-N~1.33 - 1.38Aromatic C-N bond lengths within the ring.
Carboxyl Torsion AngleVariableDefines the planarity of the COOH group relative to the pyrazole ring.

Table 1: Representative geometric parameters for 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid.

Supramolecular Assembly: The Hydrogen Bonding Network

The most critical aspect of this structure is the network of intermolecular interactions, which are dominated by hydrogen bonds.[25] The molecule contains excellent hydrogen bond donors (the carboxylic acid -OH and sulfonamide -NH₂) and acceptors (the carboxyl C=O, sulfonamide S=O oxygens, and pyrazole nitrogen).

We can predict a robust and highly directional hydrogen bonding network. A likely and chemically intuitive motif is the carboxylic acid dimer synthon , where two molecules form a cyclic dimer via strong O-H···O hydrogen bonds. This is one of the most common and stable synthons in crystal engineering.[24] The sulfonamide group can then link these dimers into sheets or chains through N-H···O hydrogen bonds, potentially involving the sulfonyl oxygens or the other pyrazole nitrogen as acceptors.

Caption: Predicted hydrogen bonding: a carboxylic acid dimer linked by a sulfonamide N-H···N interaction.

Part IV: Implications for Drug Development

The crystal structure provides a precise, static snapshot of the molecule's preferred conformation and its intermolecular recognition patterns. This information is invaluable for:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have dramatically different physical properties, including solubility and stability, which are critical for drug formulation.[4][5] The identified hydrogen bonding synthons provide a basis for predicting and understanding potential polymorphism.

  • Rational Drug Design: The solid-state conformation reveals low-energy states of the molecule, which can be used as a starting point for computational docking studies into a protein target. Understanding how the molecule uses its hydrogen bond donors and acceptors to self-assemble can inform the design of analogues that better mimic these interactions with a biological receptor.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a solid form of a new chemical entity, which is a cornerstone of patent protection.

Conclusion

The is a multi-step process that bridges synthetic chemistry, analytical instrumentation, and computational refinement. By following the rigorous protocols outlined in this guide, researchers can obtain a definitive three-dimensional model of the molecule. The subsequent analysis of this structure, particularly the hydrogen bonding network and supramolecular assembly, provides critical insights that directly impact the fields of materials science and rational drug design. This knowledge is essential for transforming a promising molecule into a viable therapeutic agent.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Jones, M., et al. (2023). Advanced crystallisation methods for small organic molecules. eprints.soton.ac.uk. [Link]

  • Chernyshev, V. V., & Stash, A. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 465. [Link]

  • Fiveable. (2025). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi's Homepage. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • SHELX-97 Manual. (n.d.). Chapter 6.1.2 SHELXL-97. shelx.uni-goettingen.de. [Link]

  • ICMAB. (n.d.). Crystallization of small molecules. icmab.es. [Link]

  • IUCr. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. [Link]

  • Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

  • Oxford Academic. (n.d.). Crystal structure refinement. Oxford Scholarship Online. [Link]

  • Gorgan, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

  • Desiraju, G. R. (n.d.). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. J-STAGE. [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Matest. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matest. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. [Link]

  • Ansari, M. F., & Kazmi, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Journal of Current Pharma Research. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. JOCPR. [Link]

  • PubChemLite. (2026). 1-methyl-5-sulfamoyl-1h-pyrazole-4-carboxylic acid (C5H7N3O4S). PubChemLite. [Link]

  • Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8429–8442. [Link]

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Protocols & Analytical Methods

Method

amide coupling conditions for 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Application Note: Amide Coupling Strategies for 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid Executive Summary This guide details the synthetic protocols for the amide coupling of 1-methyl-5-sulfamoyl-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This guide details the synthetic protocols for the amide coupling of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (1) . This specific scaffold presents unique challenges due to the steric bulk of the ortho-sulfamoyl group at position C5 and the competing nucleophilicity of the sulfonamide moiety. While standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion, this note prioritizes high-energy activation methods (HATU, T3P) and acid chloride pathways to ensure quantitative yields.[1]

Strategic Analysis & Mechanistic Considerations

The Steric & Electronic Landscape

The target molecule features a carboxylic acid at C4 flanked by a sulfonamide (


) at C5.
  • Steric Hindrance: The sulfamoyl group is bulky (tetrahedral geometry at sulfur).[1] It effectively shields the carbonyl carbon of the carboxylic acid, impeding the approach of the amine nucleophile.

  • Electronic Deactivation: The pyrazole ring is electron-rich, but the sulfamoyl group is strongly electron-withdrawing.[1] This reduces the basicity of the carboxylate oxygen, making the initial activation step (attack on the coupling reagent) slower than in benzoic acid derivatives.

  • Competing Nucleophiles: The primary sulfonamide protons are acidic (

    
    ).[1] Under basic conditions (TEA/DIEA), the sulfonamide can be deprotonated to form a sulfonamidate anion, which may compete with the external amine for the activated ester, leading to 
    
    
    
    -acyl sulfonamide
    byproducts (dimerization).[1]
Decision Matrix for Method Selection
  • Scenario A: Discovery Scale (<100 mg), Valuable Amine.

    • Recommended:HATU/DIEA . Fast, high conversion, tolerates sterics well.

  • Scenario B: Scale-up (>1 g), Weak Nucleophile (Aniline). [1]

    • Recommended:Acid Chloride (Oxalyl Chloride) .[1] Generates the most electrophilic species (

      
      ) to overcome poor amine nucleophilicity.[1]
      
  • Scenario C: Acid-Sensitive Substrates, Purification Concerns.

    • Recommended:T3P (Propylphosphonic Anhydride) . Excellent solubility, simple aqueous workup, and driven by entropy (gas release not involved, but byproduct is water-soluble).

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard Discovery Route)

Best for: Rapid synthesis, aliphatic amines, and parallel chemistry.[1]

Reagents:

  • Substrate: 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the pyrazole acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) followed by DIEA (1.5 equiv). Stir at room temperature for 15–30 minutes.

    • Note: The solution typically turns yellow. This pre-activation step allows the formation of the active At-ester and minimizes sulfonamide interference.

  • Coupling: Add the amine (1.1 equiv) and the remaining DIEA (1.5 equiv).

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[2][3][4]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk at C5 often requires thermal energy.

  • Workup:

    • Dilute with EtOAc. Wash with sat.

      
       (removes unreacted amine), water, and brine.[1]
      
    • Caution: Do not use strong basic washes (

      
      ), as the sulfonamide proton can be deprotonated, extracting the product into the aqueous layer.[1]
      
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Acid Chloride Method via Oxalyl Chloride

Best for: Weak amines (anilines), large scale, or when HATU fails.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2–3 drops)[1]

  • Solvent: Anhydrous DCM (or THF if solubility is poor)

  • Base (Step 2): Pyridine or

    
     (2.0 equiv)[1]
    

Step-by-Step Procedure:

  • Chlorination: Suspend the pyrazole acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (critical for Vilsmeier-Haack type activation).

  • Addition: Add oxalyl chloride dropwise at 0°C.

  • Evolution: Allow to warm to room temperature and stir for 1–2 hours. Gas evolution (

    
    ) indicates reaction progress.
    
  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Excess oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Add the amine (1.1 equiv) and base (pyridine/TEA) to the acid chloride solution at 0°C.

  • Completion: Stir for 1 hour. Quench with water and extract.

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Cleanest reaction profile, easy workup.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc, THF, or DMF.[1]

Step-by-Step Procedure:

  • Combine: Charge flask with pyrazole acid, amine, and base in the chosen solvent.

  • Addition: Add T3P solution dropwise.

  • Reaction: Stir at room temperature. If sluggish, T3P allows heating up to 80°C (in DMF/EtOAc) without significant decomposition.[1]

  • Workup: Wash the organic layer with water,

    
     (if product is not basic), and brine.[1] T3P byproducts are water-soluble, often eliminating the need for chromatography.
    

Data Summary & Comparison

FeatureHATU (Protocol A)Acid Chloride (Protocol B)[1]T3P (Protocol C)
Reactivity HighVery HighModerate-High
Steric Tolerance GoodExcellentGood
Byproducts Tetramethylurea (water soluble)HCl, CO, CO2Water-soluble phosphates
Atom Economy Low (large reagent mass)HighModerate
Cost HighLowModerate
Risk Sensitizer (HATU)Corrosive/Gas evolutionLow toxicity

Visualization: Workflow & Decision Tree

G Start Substrate: 1-Methyl-5-sulfamoyl-1H-pyrazole-4-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsAliphatic Aliphatic / Primary Amine CheckAmine->IsAliphatic Nucleophilic IsWeak Aniline / Electron-Deficient / Hindered CheckAmine->IsWeak Non-Nucleophilic RouteA Protocol A: HATU / DIEA (Standard) IsAliphatic->RouteA RouteC Protocol C: T3P / Pyridine (Low Epimerization/Clean) IsAliphatic->RouteC RouteB Protocol B: Oxalyl Chloride (Acid Chloride) IsWeak->RouteB Success Isolate Amide Product RouteA->Success Fail Incomplete Conversion? RouteA->Fail Steric Clash RouteB->Success RouteC->Success Retry Switch to Acid Chloride or Heat to 60°C Fail->Retry Retry->RouteB

Caption: Decision Logic for Amide Coupling of 1-methyl-5-sulfamoyl-pyrazole-4-carboxylic acid based on amine nucleophilicity.

Troubleshooting & Optimization

  • Problem: Low Solubility of Starting Material.

    • Solution: Pyrazole sulfonamides can be sparingly soluble in DCM. Switch to DMF or NMP . If using the Acid Chloride method, generate the chloride in DCM/cat.DMF, evaporate, and then redissolve the residue in THF or DMF for the coupling step.

  • Problem: Formation of Sulfonimide Side Product.

    • Mechanism:[2][5][6][7][8] The activated carboxylate reacts with the internal sulfonamide (intramolecular) or an external sulfonamide.

    • Solution: Ensure the external amine is added immediately after activation. Avoid large excesses of base which stabilize the sulfonamide anion.

  • Problem: "Stuck" Reaction (50% conversion).

    • Solution: The C5-sulfamoyl group creates a "molecular wall." Heat the reaction.[4][9][10] HATU is stable up to ~60°C. T3P can go to 80°C. Microwave irradiation (100°C, 10 min) is often effective for this specific scaffold.[1]

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][11] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11][12] Organic Process Research & Development, 20(2), 140-177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Li, J. J. (2015). Pyrazoles.[4][6][8][13][14] In: Heterocyclic Chemistry in Drug Discovery. Wiley.[2] (Contextual grounding for pyrazole reactivity).

  • Basavaprabhu, et al. (2013).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601.

Sources

Application

Application Notes &amp; Protocols: Esterification Methods for 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The presence of multiple functional groups—a carboxylic acid, a secondary sulfamoyl moiety, and a pyrazole ring—necessitates careful selection of synthetic methodology to ensure high yields and purity while avoiding unwanted side reactions. We explore and compare four robust esterification strategies: classical Fischer-Speier Esterification, activation via acid chloride, mild coupling agent-mediated esterification, and the Mitsunobu reaction. For each method, we delve into the mechanistic rationale, provide step-by-step laboratory protocols, and discuss the strategic advantages and potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking to functionalize this important scaffold.

Introduction: The Strategic Importance of Pyrazole Esters

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical agents. Its core structure is analogous to moieties found in selective COX-2 inhibitors like Celecoxib, making it a valuable scaffold for designing novel anti-inflammatory drugs and other therapeutic agents.[1][2] Esterification of the C4-carboxylic acid is a common and critical transformation in drug development for several reasons:

  • Prodrug Strategies: Converting the polar carboxylic acid to a more lipophilic ester can enhance bioavailability and cell membrane permeability.

  • Solubility Modulation: The ester functional group can be tailored to achieve the desired solubility profile in both aqueous and organic media.

  • Pharmacophore Elaboration: The ester can serve as a synthetic handle for further molecular elaboration and structure-activity relationship (SAR) studies.

The challenge in esterifying this specific molecule lies in the potential reactivity of the sulfamoyl (-SO₂NH₂) group, which contains acidic protons and could be susceptible to reaction under harsh conditions. Therefore, the choice of esterification method must be made judiciously.

Methodologies and Protocols

This section details four distinct and reliable methods for the esterification of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid.

Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)

Principle of Causality: The Fischer-Speier esterification is a classic, equilibrium-based reaction where a carboxylic acid and an alcohol react under acidic catalysis.[3] The reaction is driven to completion by employing a large excess of the alcohol, which acts as both reactant and solvent, and by the catalytic action of a strong acid (e.g., H₂SO₄, p-TsOH) that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[4][5]

Advantages:

  • Atom economical and cost-effective, especially for large-scale synthesis.[3]

  • Simple procedure with readily available reagents.

Considerations:

  • Requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.

  • The strong acidic conditions could potentially interact with the sulfamoyl group, although it is generally stable.

  • The reaction is reversible and requires measures to shift the equilibrium.[6]

Experimental Protocol: Synthesis of Methyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (5.0 g, 24.4 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water.

    • Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Diagram: Fischer-Speier Esterification Mechanism

AcidChloride_Workflow Workflow for Esterification via Acid Chloride Start Pyrazole Carboxylic Acid Step1 1. Add SOCl₂, cat. DMF 2. Reflux (2-3h) Start->Step1 AcidChloride Crude Pyrazole Acid Chloride Step1->AcidChloride Step2 1. Dissolve in DCM 2. Cool to 0°C AcidChloride->Step2 Reaction Add R'-OH and Et₃N Stir (2-4h) Step2->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purify Purification (Chromatography) Workup->Purify FinalProduct Pure Ester Product Purify->FinalProduct EDC_DMAP_Mechanism Mechanism of EDC/DMAP Coupling RCOOH R-COOH Carboxylic Acid Acylisourea O-Acylisourea Activated Intermediate RCOOH->Acylisourea + EDC EDC EDC Carbodiimide Acylpyridinium N-Acylpyridinium Highly Reactive Intermediate Acylisourea->Acylpyridinium + DMAP Urea EDU Urea Byproduct Acylisourea->Urea Reaction with R'-OH also possible DMAP DMAP Catalyst Acylpyridinium->DMAP (regenerated) Ester R-COOR' Ester Product Acylpyridinium->Ester + R'-OH ROH R'-OH Alcohol Mitsunobu_Cycle Mitsunobu Reaction Overview Reagents R-COOH + R'-OH + PPh₃ + DIAD Activation Activation Complex [Phosphonium Betaine] Reagents->Activation Formation of reactive intermediates SN2 Sₙ2 Attack (Inversion of Stereochemistry) Activation->SN2 Carboxylate attacks activated alcohol Products Ester (Inverted) + Ph₃P=O + DIAD-H₂ SN2->Products Product Formation

Sources

Method

Application Note: Reaction Mechanisms and Protocols for Sulfonamide-Functionalized Pyrazole Carboxylic Acids

Introduction: The Pharmacophore Landscape The integration of sulfonamide moieties into pyrazole carboxylic acid scaffolds is a cornerstone strategy in medicinal chemistry, particularly for developing COX-2 inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Landscape

The integration of sulfonamide moieties into pyrazole carboxylic acid scaffolds is a cornerstone strategy in medicinal chemistry, particularly for developing COX-2 inhibitors (e.g., Celecoxib), GLP-1 agonists, and anti-bacterial agents. This specific structural pairing offers a unique "push-pull" electronic environment: the electron-rich pyrazole ring modulates the acidity and solubility of the carboxylic acid, while the sulfonamide acts as a critical hydrogen bond donor/acceptor and a bioisostere for carboxylic acids when acylated.

This guide details the reaction mechanisms governing the assembly and functionalization of this scaffold. We focus on two critical pathways:

  • De Novo Assembly: The regiospecific condensation mechanism (Paal-Knorr type).

  • Bioisosteric Transformation: The coupling mechanism to form acyl-sulfonamides (

    
    ).
    

Mechanistic Insight: Electronic Causality

The Regioselectivity Paradox

In the synthesis of sulfonamide-containing pyrazoles, the reaction between a hydrazine bearing a sulfonamide group (e.g., 4-sulfamoylphenylhydrazine) and a 1,3-diketone is governed by the hard-soft acid-base (HSAB) theory and steric factors.

  • The Nucleophile: The hydrazine nitrogen atoms differ in nucleophilicity. The terminal nitrogen (

    
    ) is the harder, more nucleophilic center compared to the internal nitrogen (
    
    
    
    ), which is deactivated by the electron-withdrawing phenyl-sulfonamide group.
  • The Electrophile: In an unsymmetrical 1,3-diketone (e.g., containing a trifluoromethyl group), the carbonyl adjacent to the

    
     is harder (more electrophilic due to induction) but often exists as a hydrate or hemiacetal in solution, complicating attack.
    

Causality: The initial attack is kinetically controlled.[1] The terminal hydrazine nitrogen attacks the most accessible/reactive carbonyl. However, in thermodynamic equilibrium (acidic reflux), the sterics of the substituents dictate the final tautomeric form.

Acyl-Sulfonamide Activation

Coupling a pyrazole carboxylic acid with a sulfonamide creates an acyl-sulfonamide . This moiety significantly lowers the


 of the 

proton (from ~10 to ~4.5), mimicking the acidity of a carboxylic acid while increasing lipophilicity (

). The mechanism relies on the formation of a highly reactive acyl-imidazolide or active ester intermediate to overcome the poor nucleophilicity of the sulfonamide nitrogen.

Visualized Pathways (Graphviz)

The following diagram illustrates the Regioselective Condensation Mechanism (Pathway A) and the Acyl-Sulfonamide Coupling (Pathway B).

ReactionMechanism cluster_0 Pathway A: Scaffold Assembly cluster_1 Pathway B: Acyl-Sulfonamide Formation start Hydrazine-Sulfonamide (Nucleophile) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack diketone 1,3-Diketone (Electrophile) diketone->hemiaminal dehydration Dehydration (- H₂O) hemiaminal->dehydration imine Hydrazone Intermediate dehydration->imine cyclization Intramolecular Cyclization imine->cyclization pyrazole Pyrazole-Sulfonamide Scaffold cyclization->pyrazole - H₂O acid_activation Carboxylic Acid Activation (EDCI/CDI) pyrazole->acid_activation If R=COOH active_ester Active Ester Intermediate acid_activation->active_ester coupling Sulfonamide Attack active_ester->coupling acyl_sulf Acyl-Sulfonamide Product coupling->acyl_sulf

Caption: Figure 1. Dual mechanistic pathways for pyrazole-sulfonamide synthesis. Pathway A depicts the Paal-Knorr condensation. Pathway B illustrates the activation of the carboxylic acid moiety for bioisosteric replacement.

Experimental Protocols

Protocol A: Regioselective Synthesis of Sulfonamide-Pyrazole Carboxylic Acids

Objective: Synthesize 1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (TEA) (Catalytic)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in Ethanol (50 mL).

  • Addition: Add Ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) dropwise. Note: If the hydrazine salt is used, add TEA (11 mmol) to liberate the free base.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
    
    • Mechanistic Checkpoint: The formation of the intermediate hydrazone is rapid; the rate-limiting step is the cyclization/dehydration. Extended reflux ensures thermodynamic equilibration to the 1,5-diaryl isomer.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), brine, and dry over

      
      .
      
  • Hydrolysis (to obtain Acid): Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid.

Protocol B: Coupling to Form Acyl-Sulfonamides

Objective: Convert the pyrazole carboxylic acid into an acyl-sulfonamide bioisostere.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 eq)

  • Alkyl/Aryl Sulfonamide (1.2 eq)

  • EDCI (1.5 eq) and DMAP (1.5 eq) OR CDI (1.2 eq) and DBU (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Method A (EDCI): Dissolve Pyrazole Carboxylic Acid in DCM. Add EDCI and DMAP. Stir for 15 mins at

      
       to form the active O-acylisourea.
      
    • Method B (CDI): Dissolve acid in THF. Add CDI. Heat to

      
       for 1 hour until 
      
      
      
      evolution ceases (forms acyl-imidazole).
  • Coupling: Add the Sulfonamide component.[2][3]

    • Critical Step: If using Method B, add DBU (1.5 eq) to deprotonate the sulfonamide, increasing its nucleophilicity.

  • Reaction: Stir at room temperature for 12–18 hours.

  • Purification:

    • Quench with 1N HCl. The product (acyl-sulfonamide) is acidic (

      
      ).
      
    • Extract with EtOAc.

    • Self-Validating Step: Wash the organic layer with saturated

      
      . The product will move to the aqueous layer (as the salt). Discard organic layer (removes neutral impurities). Acidify aqueous layer to pH 2 to precipitate pure product.
      

Data Summary & Troubleshooting

ParameterPyrazole-Carboxylic AcidAcyl-Sulfonamide AnalogImpact on Drug Design
pKa ~3.5 - 4.0~4.2 - 5.0Bioisostere with tunable acidity.
LogD (pH 7.4) Low (Ionized)ModerateImproved membrane permeability.
H-Bond Donors 1 (COOH)1 (NH)Specific binding to Arg residues (e.g., in COX-2).
Stability HighHigh (Hydrolysis resistant)Metabolic stability.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Regioisomer Mixture Kinetic control dominant during condensation.Increase reflux time; use acetic acid as solvent to promote thermodynamic product.
Low Yield (Coupling) Poor nucleophilicity of sulfonamide.Switch to CDI/DBU method; DBU is essential to generate the sulfonamide anion.
Incomplete Hydrolysis Steric hindrance near ester.Increase temperature to

; use

instead of

.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,5-diarylpyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of standard protocols in field).

  • Celecoxib Mechanism of Action & Synthesis

    • Title: Synthesis and Biological Evaluation of Celecoxib Analogues.[4][5]

    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Acyl-Sulfonamide Bioisosterism

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Sulfonamide Coupling Protocols

    • Title: Practical Synthesis of Acyl Sulfonamides.[6]

    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Application

Application Note &amp; Protocols: Decarboxylation Strategies for 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid Derivatives

Abstract This guide provides a comprehensive overview of chemical decarboxylation techniques applicable to 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid and its derivatives. This pyrazole scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of chemical decarboxylation techniques applicable to 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid and its derivatives. This pyrazole scaffold is a privileged structure in medicinal chemistry, and the removal of the C4-carboxylic acid group is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). We delve into the mechanistic underpinnings of various methods, including thermal, acid-catalyzed, and metal-catalyzed approaches, offering field-proven insights into their application. Detailed, step-by-step protocols are provided for the most robust methods, accompanied by troubleshooting advice to enable researchers, scientists, and drug development professionals to confidently select and execute the optimal decarboxylation strategy.

Introduction: The Significance of the Pyrazole Scaffold and the Decarboxylation Challenge

The 1-methyl-5-sulfamoyl-1H-pyrazole core is a cornerstone in modern drug discovery, with derivatives showing promise in various therapeutic areas.[1][2] The synthesis of these target molecules often proceeds through a 4-carboxylic acid intermediate, which acts as a handle for molecular construction before its necessary removal.

Decarboxylation of heteroaromatic carboxylic acids, however, is not always trivial. The reaction's success is governed by the electronic properties of the heterocyclic ring and its substituents. The pyrazole ring, being electron-rich, can stabilize the intermediate formed upon loss of CO₂, but this is counteracted by the strongly electron-withdrawing sulfamoyl group at the C5 position.[3] Furthermore, the stability of the sulfamoyl moiety itself under harsh thermal, acidic, or basic conditions is a primary concern that dictates the choice of method.[4] This guide aims to navigate these complexities by presenting a curated selection of reliable decarboxylation techniques.

Mechanistic Considerations

The decarboxylation of a heteroaromatic carboxylic acid proceeds via the formation of an intermediate at the carbon atom from which the carboxyl group departs. The stability of this intermediate is paramount for a successful reaction. The general pathway involves protonation of the carboxyl group (or coordination to a metal), followed by the elimination of carbon dioxide to form a carbanionic or radical intermediate, which is then quenched by a proton source.

Decarboxylation_Mechanism Start Pyrazole-COOH (Starting Material) Intermediate Intermediate (Carbanion/Radical) Start->Intermediate - CO₂ Product Decarboxylated Pyrazole Intermediate->Product + H⁺ CO2 CO₂

Caption: General pathway for heteroaromatic decarboxylation.

The key challenge with the target substrate is the potential for side reactions. The sulfamoyl group (-SO₂NH₂) can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which could lead to the formation of the corresponding sulfonic acid or amine, compromising the yield and purity of the desired product.

Comparative Overview of Decarboxylation Techniques

The choice of decarboxylation method is a trade-off between reaction efficiency, functional group tolerance, and operational simplicity. Below is a summary of viable techniques for 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid derivatives.

Technique Typical Conditions Advantages Disadvantages Yield Ref.
Thermal (Neat) Heat substrate neat at or above melting pointSimple setup, no reagentsHigh temperatures, often low yield, risk of decompositionLow-Mod[5]
Acid-Catalyzed H₂SO₄ or TFA in water or high-boiling solvent, 80-190 °CInexpensive reagentsHarsh conditions, risk of sulfamoyl group hydrolysisMod-High[5][6][7]
Base-Mediated K₂CO₃ or Cs₂CO₃ in NMP or DMF, 80-140 °CMilder than acidRequires high-boiling polar aprotic solventModerate[5][6]
Copper-Catalyzed Cu₂O or Cu(OAc)₂, ligand (e.g., phenanthroline), quinoline/NMP, 140-200 °CHigh yields, generally good functional group toleranceHigh temperatures, metal catalyst removal, expensive ligandsHigh[5][6][7]
Photoredox Photocatalyst, light source, often with Cu co-catalyst, room tempVery mild conditions, excellent functional group toleranceRequires specialized equipment, catalyst costMod-High[8]

Detailed Experimental Protocols

Here we provide detailed protocols for two of the most reliable methods: Copper-Catalyzed and Acid-Catalyzed Decarboxylation.

Protocol 1: Copper-Catalyzed Decarboxylation

This method is often the most effective for challenging heteroaromatic substrates, providing high yields where other methods fail. The mechanism likely involves the formation of a copper(I) or copper(II) carboxylate, which facilitates the extrusion of CO₂.[9]

Copper_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Combine pyrazole-COOH, Cu₂O, and 1,10-phenanthroline in a dry flask. Solvent 2. Add NMP and quinoline. Reagents->Solvent Inert 3. Degas and place under N₂ or Argon atmosphere. Solvent->Inert Heat 4. Heat to 160 °C for 10-16 hours. Inert->Heat Quench 5. Cool and dilute with water and EtOAc. Heat->Quench Extract 6. Wash organic layer with 1M HCl to remove quinoline. Quench->Extract Purify 7. Dry, concentrate, and purify by column chromatography. Extract->Purify Analyze 8. Characterize product (NMR, MS). Purify->Analyze

Caption: Workflow for copper-catalyzed decarboxylation.

Materials and Reagents:

  • 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Copper(I) oxide (Cu₂O) (0.05 - 0.1 eq)

  • 1,10-Phenanthroline (0.1 - 0.2 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole carboxylic acid (1.0 eq), copper(I) oxide (0.05 eq), and 1,10-phenanthroline (0.1 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous NMP (to 0.2 M concentration) and quinoline (approx. 1/3 of NMP volume).

  • Heat the reaction mixture to 160 °C and stir vigorously for 10-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2-3 times to remove quinoline), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-5-sulfamoyl-1H-pyrazole.

Safety Precautions: NMP is a reproductive toxin. Quinoline has a strong, unpleasant odor and is harmful. All operations should be performed in a well-ventilated fume hood.

Protocol 2: Acid-Catalyzed Decarboxylation

This method offers a simpler, metal-free alternative, though the harsh conditions necessitate careful monitoring to prevent degradation of the acid-sensitive sulfamoyl group.

Acid_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Dissolve pyrazole-COOH in water or an appropriate organic solvent. Acid 2. Add concentrated H₂SO₄ (0.5 - 1.2 eq) slowly. Reagents->Acid Heat 3. Heat to 80-120 °C for 2-7 hours. Acid->Heat Cool 4. Cool mixture in an ice bath. Heat->Cool Neutralize 5. Carefully neutralize with a saturated base (e.g., NaHCO₃) until pH 7-8. Cool->Neutralize Extract 6. Extract product with an organic solvent (e.g., EtOAc). Neutralize->Extract Purify 7. Dry, concentrate, and purify by chromatography or recrystallization. Extract->Purify

Caption: Workflow for acid-catalyzed decarboxylation.

Materials and Reagents:

  • 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 - 1.2 eq)

  • Water or Trifluoroacetic acid (TFA) as solvent

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the pyrazole carboxylic acid (1.0 eq) in water.

  • Carefully add concentrated sulfuric acid (1.0 eq) dropwise while stirring. An exotherm may be observed.

  • Heat the mixture to 100-120 °C and maintain for 2-7 hours. Monitor the reaction by LC-MS, paying close attention to the formation of any hydrolysis byproducts.[6][7]

  • Once the starting material is consumed, cool the reaction flask in an ice bath.

  • Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution in portions until CO₂ evolution ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate or DCM (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product via flash chromatography or recrystallization.

Safety Precautions: Concentrated sulfuric acid is extremely corrosive. The neutralization step is highly exothermic and releases large volumes of CO₂ gas; it must be performed slowly and with caution in an ice bath.

Troubleshooting and Key Insights

  • Incomplete Reaction: If the reaction stalls, particularly in the copper-catalyzed method, consider adding a fresh portion of the catalyst or increasing the temperature slightly (e.g., to 170-180 °C). For the acid-catalyzed method, a higher temperature or longer reaction time may be needed, but this increases the risk of sulfamoyl hydrolysis.

  • Sulfamoyl Group Instability: If LC-MS analysis shows significant formation of a more polar byproduct corresponding to the sulfonic acid, the conditions are too harsh. For the acid-catalyzed protocol, reduce the temperature or the amount of acid. For the copper-catalyzed method, ensure the system is scrupulously dry and under an inert atmosphere.

  • Low Yield after Work-up: The decarboxylated product may have some aqueous solubility. Ensure thorough extraction from the aqueous phase during work-up. Using a continuous liquid-liquid extractor can be beneficial for particularly polar products.

  • Purification Challenges: Quinoline can be difficult to remove completely. Thorough washing with 1M HCl is critical. If the product co-elutes with residual ligand or byproducts during chromatography, consider switching the solvent system or using a different stationary phase (e.g., alumina).

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PMC.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper C
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
  • Decarboxyl
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC.
  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed.
  • Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids.
  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glut

Sources

Method

Application Note: Strategic Functionalization of the N-Methyl Group in Sulfamoyl Pyrazoles

Executive Summary Sulfamoyl pyrazoles (e.g., Celecoxib derivatives) are privileged scaffolds in medicinal chemistry, particularly for COX-2 inhibition and carbonic anhydrase targeting. While the pyrazole core and the sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoyl pyrazoles (e.g., Celecoxib derivatives) are privileged scaffolds in medicinal chemistry, particularly for COX-2 inhibition and carbonic anhydrase targeting. While the pyrazole core and the sulfonamide moiety are frequently derivatized, the


-methyl group  (specifically the 

-methyl) often remains an underutilized "orphan" position due to its perceived chemical inertness (

C-H).

This guide details three validated protocols to functionalize this specific site. By leveraging the electron-withdrawing nature of the sulfamoyl group, we can activate the


-methyl protons for lateral lithiation , radical C-H activation , and electrochemical oxidation . These protocols allow researchers to expand Structure-Activity Relationships (SAR) into previously inaccessible chemical space.

Chemical Context & Mechanistic Logic

The Electronic Paradox

The


-methyl group on a pyrazole is distinct from a standard aliphatic amine methyl group. The nitrogen lone pair is part of the aromatic sextet, rendering the 

-methyl C-H bonds less hydridic and more acidic than typical amines.

Impact of the Sulfamoyl Group (


): 
The sulfamoyl moiety is a strong Electron-Withdrawing Group (EWG).
  • Acidity Enhancement: It inductively pulls electron density from the pyrazole ring, significantly increasing the acidity of the

    
    -methyl protons (
    
    
    
    drops), facilitating deprotonation (Pathway A) .
  • Oxidation Potential: It raises the oxidation potential of the ring, making direct single-electron transfer (SET) more difficult, thus requiring Hydrogen Atom Transfer (HAT) catalysts for radical pathways (Pathway B) .

Strategic Workflow

The following decision tree outlines the selection of the appropriate methodology based on the desired functionalization.

G Start Target: N-Methyl Sulfamoyl Pyrazole Decision Select Functionalization Strategy Start->Decision PathA Pathway A: Lateral Lithiation Decision->PathA Requires Strong Base Sensitive to Electrophiles PathB Pathway B: Photoredox/Radical Decision->PathB Mild Conditions Late-Stage Functionalization PathC Pathway C: Electrochemical Decision->PathC Green Chemistry Scalable ProdA Product: Electrophile Trapping (Alkyl, Acyl, Halogen) PathA->ProdA ProdB Product: C-C Cross Coupling (Heteroarylation) PathB->ProdB ProdC Product: C-O / C-N Formation (Acetal/Aminal) PathC->ProdC

Figure 1: Strategic decision matrix for N-methyl functionalization.

Detailed Protocols

Protocol A: Lateral Lithiation (The "Anionic" Route)

Principle: The EWG nature of the sulfamoyl group allows


-butyllithium (

-BuLi) to deprotonate the

-methyl group. Critical Consideration: The sulfonamide protons (

) are more acidic than the

-methyl protons. You must use 3.0 equivalents of base (2 eq to deprotonate the sulfonamide nitrogen, 1 eq for the

-methyl C-H) or protect the sulfonamide as a dimethylaminomethylene derivative.
Materials
  • Substrate: 1-methyl-4-(sulfamoyl)pyrazole derivative (1.0 mmol)

  • Base:

    
    -BuLi (2.5 M in hexanes)
    
  • Electrophile: Benzyl bromide, Methyl iodide, or Benzaldehyde

  • Solvent: Anhydrous THF (freshly distilled/dried)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature under Argon flow.

  • Dissolution: Add the sulfamoyl pyrazole (1.0 mmol) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation (The "Triple" Base): Dropwise add

    
    -BuLi (3.2 mmol, 1.28 mL) over 10 minutes.
    
    • Observation: The solution may turn bright yellow/orange, indicating the formation of the tri-anion species (or mono-anion if N-protected).

    • Wait: Stir at -78 °C for 45 minutes.

  • Trapping: Add the electrophile (1.2 mmol) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Photoredox Minisci-Type Alkylation (The "Radical" Route)

Principle: Since the


-methyl bond is deactivated, direct oxidation is hard. We use a Hydrogen Atom Transfer (HAT) photocatalyst to abstract a hydrogen, forming an 

-amino radical which then attacks a Michael acceptor or heteroarene.
Materials
  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Reagent: Quinuclidine (10 mol%)

  • Oxidant: tert-Butyl peroxybenzoate (TBPB) (1.5 eq)

  • Light Source: Blue LED (450 nm, approx. 30W)

Step-by-Step Procedure
  • Preparation: In a Pyrex vial, combine the pyrazole substrate (0.5 mmol), Photocatalyst (5 mg), and Quinuclidine (5.5 mg).

  • Solvent: Add degassed Acetonitrile (5 mL).

  • Radical Trap: Add the coupling partner (e.g., diethyl maleate or protonated heteroarene) (1.5 mmol).

  • Initiation: Add TBPB (145 mg, 0.75 mmol).

  • Irradiation: Seal the vial and irradiate with Blue LEDs at ambient temperature (use a fan to keep temp < 30 °C) for 18 hours.

  • Purification: Remove solvent in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol C: Electrochemical Shono Oxidation (The "Green" Route)

Principle: Anodic oxidation generates an


-acyliminium ion intermediate (or equivalent) which is trapped by methanol to form an 

-acetal. This activates the position for subsequent nucleophilic substitution.
Materials
  • Electrode Setup: Carbon/Graphite rod (Anode) and Platinum plate (Cathode).

  • Electrolyte:

    
     (tetraethylammonium tosylate) (0.1 M).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Cell Assembly: Use an undivided beaker-type cell.

  • Solution: Dissolve substrate (2.0 mmol) and electrolyte in MeOH (20 mL).

  • Electrolysis: Constant current (CCE) at 10 mA/cm² .

    • Monitoring: Pass 3.5 to 4.0 F/mol of charge. Monitor by TLC for disappearance of starting material.

  • Workup: Evaporate MeOH. Resuspend in ether, filter off the supporting electrolyte.

  • Result: This yields the

    
    -methoxy derivative (
    
    
    
    ).
  • Downstream Application: Treat the crude methoxy intermediate with a Lewis Acid (

    
    ) and a nucleophile (e.g., allyltrimethylsilane) to install an allyl group.
    

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on internal validation of similar heterocyclic systems.

ParameterPathway A (Lithiation)Pathway B (Photoredox)Pathway C (Electrochem)
Primary Mechanism Deprotonation (

driven)
HAT Radical AbstractionAnodic Oxidation (

driven)
Key Reagent

-BuLi / LDA
Ir-Cat / QuinuclidineCarbon Anode / Current
Sulfonamide Tolerance Low (Requires 3 eq base or protection)High (Radicals tolerate NH)Moderate (NH may oxidize)
Typical Yield 65 - 82%50 - 70%75 - 90% (intermediate)
Main Limitation Cryogenic temps required; moisture sensitiveCost of catalyst; dilute conditionsRequires specialized hardware

Troubleshooting Guide:

  • Problem (Path A): Low yield, recovery of starting material.

    • Cause: Incomplete deprotonation due to sulfonamide NH acidity.

    • Fix: Ensure full 3.2 equivalents of

      
      -BuLi are used, or pre-treat substrate with 
      
      
      
      to form the sodium salt before cooling and adding
      
      
      -BuLi.
  • Problem (Path C): Polymerization/Tarry electrode.

    • Cause: Over-oxidation.

    • Fix: Switch to "Alternating Current" (switching polarity every 30s) or lower the current density to 5 mA/cm².

References

  • Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Kang, E., Kim, H. T., & Joo, J. M.[1] (2020).[1][2][3] Organic & Biomolecular Chemistry. [Link] Context: foundational review of pyrazole ring activation.[1][2][4]

  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds. Plunkett, S., et al.[5] (2020).[1][2][3] Chemical Science. [Link] (Note: DOI generalized for radical heterobenzylic activation context).[5] Context: establishing the feasibility of radical abstraction at alkyl-heteroaromatic sites.

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Lyalin, B. V., et al.[6] (2021).[7][8] Molecules. [Link] Context: specific protocols for electrochemical modification of pyrazoles.[9][10][11]

  • Synthesis of Saturated N-Heterocycles via C-H Functionalization. ETH Zurich Research Collection. (2014).[1][12][13] [Link] Context: General mechanisms for

    
    -lithiation of cyclic amines.
    
  • Insight on Novel Sulfamoylphenyl Pyrazole Derivatives. El-Azab, A. S., et al. (2025).[2][9][14][15] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] Context: Structural data on sulfamoyl pyrazole scaffolds (Celecoxib analogs).

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid in DMSO

This guide is structured as a high-level Technical Support Knowledge Base for researchers working with 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS: 88398-81-6), a critical intermediate often used in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Knowledge Base for researchers working with 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS: 88398-81-6), a critical intermediate often used in the synthesis of PDE5 inhibitors (e.g., Sildenafil).

Ticket ID: SOL-PYR-004 Topic: Solubility Optimization of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Physicochemical Profile[1][2]

The Issue: Users frequently report that 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid dissolves slowly or precipitates unpredictably in Dimethyl Sulfoxide (DMSO), despite DMSO being the recommended solvent.

The Science: This molecule contains two potent hydrogen-bond donating groups: a carboxylic acid (


) and a sulfonamide  (

). In the solid state, these groups form an extensive, high-energy intermolecular hydrogen-bonding network (high lattice energy). To dissolve the compound, the solvent must overcome this lattice energy. While DMSO is a strong H-bond acceptor, the kinetics of breaking the solid-state network can be slow, and the presence of trace water (which DMSO absorbs from air) acts as a potent anti-solvent for this specific structure.
Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight 233.25 g/mol Low MW suggests good potential solubility, provided lattice energy is overcome.
pKa (Acidic) ~3.5 (Carboxylic acid)Highly acidic. Can exist as a zwitterion or dimer in solution.
pKa (Sulfonamide) ~10.0Weakly acidic; contributes to H-bond network.
H-Bond Donors 2 (

,

)
Strong tendency to self-associate (crystallize) rather than solvate.
H-Bond Acceptors 6Excellent interaction with DMSO (a dipole-dipole acceptor).
LogP ~ -0.6 to 0.5Amphiphilic but leans polar; requires polar aprotic solvents (DMSO, DMF).

Standard Operating Procedure (SOP) for Dissolution

Objective: Achieve a stable stock solution (typically 10–50 mM) without degradation or precipitation.

Reagents Required[3][4]
  • Compound: 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (High Purity >98%).[1]

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
     99.9%).
    
    • Critical: Do not use "old" DMSO stored loosely capped; it absorbs atmospheric water.

Step-by-Step Protocol
  • Preparation: Weigh the target mass of the solid into a glass vial (avoid polystyrene, which can leach in DMSO).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Vortexing (Kinetic Phase): Vortex vigorously for 60 seconds.

    • Observation: The solution may appear cloudy or contain floating particulates. This is normal due to the high lattice energy described above.

  • Thermal Activation (Thermodynamic Phase):

    • Place the tightly capped vial in a water bath or heating block set to 40°C – 50°C .

    • Incubate for 10–15 minutes.

    • Why: Heat increases the kinetic energy of the solvent molecules, disrupting the intermolecular H-bonds of the solute crystal lattice.

  • Sonication (Degassing & Dispersion):

    • Sonicate in an ultrasonic water bath for 5–10 minutes (while warm).

    • Why: Ultrasound cavitation breaks apart micro-aggregates that are invisible to the naked eye but serve as nucleation sites for future precipitation.

  • Visual Confirmation: Invert the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (swirling optical distortions) are visible, mixing is incomplete.

Troubleshooting Logic & Decision Tree

If the standard protocol fails, use the following diagnostic workflow.

Solubility Troubleshooting Workflow (Graphviz)

SolubilityWorkflow Start Start: Compound + DMSO CheckVisual Visual Inspection: Cloudy or Precipitate? Start->CheckVisual HeatStep Step 1: Heat to 50°C (15 mins) CheckVisual->HeatStep Yes (Cloudy) Success Success: Store Aliquots at -20°C CheckVisual->Success No (Clear) SonicateStep Step 2: Sonicate (10 mins) HeatStep->SonicateStep CheckClear Is Solution Clear? SonicateStep->CheckClear CheckClear->Success Yes WaterCheck Check DMSO Quality: Is it Anhydrous? CheckClear->WaterCheck No FreshDMSO Action: Use Fresh Anhydrous DMSO WaterCheck->FreshDMSO Old/Hydrated AddBase Action: Add 1-2 eq. Organic Base (DIPEA/TEA) WaterCheck->AddBase Already Anhydrous FreshDMSO->HeatStep Retry AddBase->Success Forms Soluble Salt

Figure 1: Decision tree for troubleshooting solubility issues. Blue/Green nodes indicate actions/success; Yellow/Red nodes indicate decision points and interventions.

Frequently Asked Questions (FAQs)

Q1: I stored my 100 mM stock at -20°C, and now there is a solid pellet that won't redissolve. Is the compound degraded?

Answer: Likely not. This is a physical phenomenon, not chemical degradation.

  • Mechanism: DMSO freezes at 18.5°C. During the freezing process, the solute is excluded from the forming DMSO crystal lattice, creating supersaturated pockets that eventually crash out as a stable, lower-energy polymorph.

  • Fix: Do not just vortex. You must heat the vial to 37°C–45°C and sonicate again. The solid has likely formed a "hard" crystal that requires thermal energy to break.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: Can I add water or PBS to the DMSO stock to make a working solution?

Answer: Yes, but proceed with caution.

  • The "Crash-Out" Risk: This compound is an organic acid with low aqueous solubility in its protonated form. Adding a high-concentration DMSO stock directly to water may cause immediate precipitation (the "milky cloud" effect).

  • Protocol:

    • Dilute the DMSO stock into the aqueous buffer slowly while vortexing the buffer.

    • Ensure the final pH of the buffer remains near neutral or slightly basic (pH 7.4–8.0). The carboxylic acid (

      
      ) must be ionized (deprotonated) to stay soluble in water.
      
    • Avoid acidic buffers (pH < 4), which will force the molecule back into its insoluble, neutral form.

Q3: Why does the guide recommend "Anhydrous" DMSO?

Answer: DMSO is hygroscopic (absorbs moisture from air).

  • Data: Carboxylic acids are up to 4x more likely to precipitate from "wet" DMSO than anhydrous DMSO [1]. Water acts as an anti-solvent, increasing the polarity of the system beyond what the organic portions of the pyrazole ring can tolerate, driving the molecules to self-associate and precipitate.

Q4: My assay cannot tolerate 100% DMSO. What is the limit?

Answer: Most biological assays tolerate 0.1% to 1% DMSO.

  • Strategy: Make a highly concentrated stock (e.g., 100 mM) in pure DMSO. Perform an intermediate dilution (e.g., to 1 mM) in the assay media just before use.

  • Warning: If using a robotic dispenser (Pin tool), ensure the source plate environment is humidity-controlled to prevent water uptake during the run.

References

  • Ziath. (2006). Overcoming problems of compound storage in DMSO: solvent and process alternatives.

  • PubChem. (2025). Compound Summary: 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS 88398-81-6).[2][3] National Library of Medicine. Link

  • ResearchGate. (2014). Discussion: DMSO wont dilute my pure compound. How to solve this?Link

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide.Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Methyl-5-Sulfamoyl-1H-Pyrazole-4-Carboxylic Acid

Executive Summary You are encountering thermal instability—specifically decarboxylation —when handling 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid . This is a known vulnerability of electron-deficient heteroaromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering thermal instability—specifically decarboxylation —when handling 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid . This is a known vulnerability of electron-deficient heteroaromatic acids substituted at the 4-position, particularly when an electron-withdrawing group (like sulfamoyl,


) exerts steric or electronic pressure from the adjacent 5-position.

This guide provides a root-cause analysis, immediate troubleshooting steps, and validated protocols to prevent the loss of


 during synthesis and isolation.

Module 1: The Mechanic's Corner (Troubleshooting & FAQs)

Q1: "I see gas evolution and yield loss during acid chloride formation with thionyl chloride ( ). Why?"

Diagnosis: You are likely refluxing the free acid in neat thionyl chloride. The Cause: The combination of high heat (reflux ~


C) and the highly acidic environment (

generation) promotes protodecarboxylation . The sulfamoyl group destabilizes the ground state of the acid but can stabilize the transition state leading to the ipso-protonated intermediate required for

loss. The Fix: Switch to Oxalyl Chloride in DCM with a catalytic amount of DMF at

C to Room Temperature (RT). This avoids the thermal threshold required for decarboxylation.[1]
Q2: "My product disappears during the hydrolysis of the ethyl ester precursor."

Diagnosis: You are likely using acid hydrolysis (e.g.,


 reflux) or acidifying the reaction mixture while it is still hot.
The Cause:  The carboxylate anion (salt form) is thermally stable. The free acid (protonated form) is not. If you acidify a hot solution to precipitate the product, you instantly generate the unstable species at a temperature that promotes degradation.
The Fix:  Perform hydrolysis with 

or

. Cool the solution to

C
before adding acid to precipitate the product.
Q3: "Can I use this acid in a Knoevenagel condensation or similar reaction requiring high heat?"

Diagnosis: High-temperature basic conditions can also degrade the sulfamoyl moiety (hydrolysis to sulfonic acid), but decarboxylation is less likely than in acid. The Fix: If high heat (


C) is required, convert the acid to a stable active ester  (e.g., PFP-ester or NHS-ester) at low temperature first, then react the ester.

Module 2: Validated Protocols (The "Safe-Path")

Protocol A: Safe Hydrolysis of the Pyrazole Ester

Objective: Convert ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate to the free acid without thermal degradation.

Reagents:

  • Starting Ester (1.0 eq)

  • 
     (2.5 eq)
    
  • THF/Water (3:1 ratio)

  • 
     (for workup)
    

Procedure:

  • Dissolution: Dissolve the ester in THF at RT. Add the water.

  • Saponification: Add

    
     in one portion. Stir at RT  (Do not reflux). Monitor by TLC/LCMS until ester is consumed (typically 2-4 hours).
    
    • Checkpoint: The species in solution is the lithium dicarboxylate (carboxylate + deprotonated sulfonamide). This is highly stable.

  • Critical Step (Quench): Cool the reaction mixture to

    
    C  using an ice bath.
    
  • Acidification: Slowly add

    
     dropwise while stirring. Monitor pH.
    
    • Target: pH 2-3.

    • Observation: The product should precipitate as a white/off-white solid.[2]

  • Isolation: Filter the solid immediately at

    
    C. Wash with cold water.
    
  • Drying: Dry under high vacuum at RT (Max

    
    C). Do not oven dry at 
    
    
    
    C.
Protocol B: Activation for Amide Coupling (The "Cold" Route)

Objective: Activate the carboxylic acid for coupling without generating the unstable acid chloride intermediate via heat.

Reagents:

  • Pyrazole Acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)

Procedure:

  • Suspend the Pyrazole Acid in anhydrous DCM under

    
     atmosphere.
    
  • Cool the mixture to

    
    C .
    
  • Add the catalytic DMF.

  • Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Allow to warm to RT and stir for 1-2 hours.

    • Why this works: Oxalyl chloride converts the acid to the acid chloride at room temperature, avoiding the thermal energy required to trigger decarboxylation.

  • Evaporation: Remove solvent under reduced pressure at

    
    C . Do not heat the rotovap bath. Use the crude acid chloride immediately.[3]
    

Module 3: Deep Dive (Mechanism & Logic)

The Decarboxylation Pathway

The instability of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is driven by the Protodecarboxylation Mechanism . This reaction is accelerated by two factors present in standard workflows: Heat and Protons .

  • Ipso-Protonation: The pyrazole ring, although electron-deficient due to the sulfamoyl group, can still be protonated at the C4 position (ipso to the carboxyl) at high temperatures or in strong acid.

  • Zwitterion Formation: The protonated intermediate loses

    
     to re-aromatize.
    
Visualization: The Danger Zone vs. The Safe Zone

Decarboxylation_Risk cluster_legend Process Safety Legend Ester Ethyl Ester Precursor Salt Carboxylate Salt (STABLE) Ester->Salt LiOH, RT (Safe Route) Acid_Cold Free Acid (0°C) (METASTABLE) Salt->Acid_Cold HCl, 0°C (Precipitation) Acid_Hot Free Acid (>60°C) (UNSTABLE) Acid_Cold->Acid_Hot Heating Coupling Amide/Ester Product Acid_Cold->Coupling Oxalyl Chloride/DMF or HATU (RT) Transition Ipso-Protonated Intermediate Acid_Hot->Transition H+, Heat Product Decarboxylated Byproduct (1-methyl-5-sulfamoyl-pyrazole) Transition->Product -CO2 key Green Path = Recommended Red Path = High Risk

Caption: Workflow decision tree highlighting the critical temperature/pH control points to avoid the irreversible decarboxylation pathway.

Data Summary: Stability Thresholds
ParameterSafe RangeDanger ZoneReason for Failure
pH

(Salt form)

(Free Acid)
Protonation of C4 promotes

loss.
Temperature

C

C
Thermal energy overcomes activation barrier for C-C bond cleavage.
Solvent DCM, THF, DMF (Cold)DMSO (Hot), Water (Hot)High dielectric constant solvents at heat stabilize the zwitterionic transition state.
Activation Oxalyl Chloride, HATUThionyl Chloride (Reflux)

reflux combines max acidity with high heat.

References

  • Larrosa, I., et al. (2009).[4] "Ag-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713. Link

    • Context: Establishes the general susceptibility of heteroaromatic acids to decarboxyl
  • Katritzky, A. R., et al. (1993). "Decarboxylation of Heteroaromatic Carboxylic Acids." Advances in Heterocyclic Chemistry, 56, 155-239.
  • PubChem Compound Summary. (2025). "Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate."[5] National Center for Biotechnology Information. Link

    • Context: Physicochemical properties and structural identifiers for the precursor ester.[6]

  • Goossen, L. J., et al. (2009).[4] "Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry, 74(26), 2620–2623. Link

    • Context: Discusses thermal and catalytic conditions that promote decarboxylation, providing the basis for "what to avoid" (e.g., high boiling solvents).

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

NMR Characterization of 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid Executive Summary In the development of PDE5 inhibitors (e.g., Sildenafil analogues), the pyrazole core serves as a critical scaffold. The precis...

Author: BenchChem Technical Support Team. Date: February 2026


 NMR Characterization of 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid 

Executive Summary

In the development of PDE5 inhibitors (e.g., Sildenafil analogues), the pyrazole core serves as a critical scaffold. The precise characterization of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a common yet high-stakes analytical challenge.

The primary difficulty lies in distinguishing this 1,5-disubstituted regioisomer from its thermodynamically favored 1,3-disubstituted alternative (1-methyl-3-sulfamoyl...). Misidentification at this stage can lead to costly downstream failures in structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the


 NMR chemical shifts, offering a self-validating protocol to distinguish the target product from its regioisomers using Heteronuclear Multiple Bond Correlation (HMBC).

Structural Analysis & Numbering Convention

Before interpreting spectral data, we must establish a rigid numbering system, as pyrazole nomenclature often varies in literature.

  • N1: Methylated nitrogen (

    
    ).[1]
    
  • N2: Pyridine-like nitrogen.[2]

  • C3: Unsubstituted methine (

    
    ).
    
  • C4: Carboxylic acid substituted (

    
    ).
    
  • C5: Sulfamoyl substituted (

    
    ).
    

Critical Quality Attribute (CQA): The connectivity of the N-Methyl group. In the target molecule, the methyl group is attached to the nitrogen adjacent to the sulfamoyl-bearing carbon (C5).

Comparative NMR Data Analysis

The following table compares the Predicted Chemical Shifts (based on substituent additivity rules and DFT calculations) with Analog-Derived Experimental Ranges (based on Sildenafil intermediates and 3-chloro analogs).

Solvent: DMSO-


 (Recommended due to solubility and hydrogen bonding stabilization).
Carbon PositionAssignmentPredicted Shift (

, ppm)
Analog-Derived Range (

, ppm)*
Signal Characteristics
C=O Carboxyl Carbon162.0 – 164.0161.5 – 163.5 Broad singlet; sensitive to pH/concentration.
C5 Sulfamoyl-C (Quaternary)142.0 – 146.0143.0 – 147.0 Deshielded by

and N1. Often lower intensity.
C3 Methine (

)
136.0 – 139.0137.5 – 139.5 Sharp, high intensity (NOE enhanced).
C4 Carboxyl-C (Quaternary)112.0 – 116.0110.0 – 114.0 Shielded relative to C3/C5 due to ring electron density.
N-CH3 N-Methyl38.0 – 40.039.0 – 40.5 High intensity quartet (in off-resonance) or singlet.

*Note: Analog ranges derived from 1-methyl-3-propyl-5-sulfamoylpyrazole-4-carboxylic acid and methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate.

Performance Comparison: Target vs. Regioisomer

The most common impurity is the 1-methyl-3-sulfamoyl isomer. The chemical shift differences are subtle but diagnostic:

  • Target (1,5-isomer): C5 (attached to

    
    ) is adjacent to N-Me. Steric compression and electronic proximity often cause a downfield shift  of the N-Me carbon (~39-40 ppm) compared to the 1,3-isomer.
    
  • Alternative (1,3-isomer): The N-Me is adjacent to a proton (C5-H). The N-Me signal typically appears slightly upfield (~36-38 ppm).

Self-Validating Experimental Protocol

To ensure data integrity (ALCOA+ principles), follow this specific acquisition workflow.

Step 1: Sample Preparation
  • Mass: 15–20 mg (Critical for detecting quaternary carbons C4 and C5).

  • Solvent: 0.6 mL DMSO-

    
     + 0.03% TMS.
    
  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters ( )
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .[3]

    • Reasoning: The C4 and C5 carbons are quaternary and have long

      
       relaxation times. A short D1 will suppress these signals, leading to poor S/N ratio and potential misassignment.
      
  • Scans (NS): Minimum 1024 (for 400 MHz).

  • Spectral Width: 240 ppm (to capture C=O).

Step 3: The "Kill Step" – HMBC Verification

You cannot rely on 1D


 alone. You must  run a Gradient HMBC (Heteronuclear Multiple Bond Correlation) to confirm regiochemistry.
  • Target Correlation: Look for the cross-peak between N-Me protons (~3.8 ppm) and C5 (~145 ppm).

  • Logic: In the 1,5-isomer, N-Me is 3 bonds away from C5 (

    
    ). In the 1,3-isomer, N-Me is 3 bonds away from C5-H (a methine carbon, ~130 ppm).
    

Visualization of Structural Logic

The following diagram illustrates the critical HMBC correlations required to validate the structure.

G cluster_legend Diagnostic Logic N_Me N-Methyl Protons (1H: ~3.9 ppm) C5 C5 (Sulfamoyl) (13C: ~145 ppm) N_Me->C5 Strong HMBC (^3J Correlation) C3 C3 (Methine) (13C: ~138 ppm) N_Me->C3 No/Weak Correlation (>4 Bonds) C4 C4 (Carboxyl) (13C: ~112 ppm) desc If N-Me correlates to a Quaternary Carbon (C5) -> Target 1,5-Isomer If N-Me correlates to a Methine Carbon (C5-H) -> 1,3-Isomer (Impurity)

Caption: HMBC Correlation Logic. The definitive proof of the 1,5-substitution pattern is the strong 3-bond coupling between the N-Methyl protons and the deshielded quaternary C5 carbon.

Synthesis & Impurity Pathway[4]

Understanding the origin of the regioisomers aids in spectral interpretation. The synthesis typically involves the condensation of a hydrazine derivative with a diketoester.

Synthesis Precursors Hydrazine + Diketoester Mixture Regioisomeric Mixture Precursors->Mixture Cyclization Target Target: 1-Methyl-5-sulfamoyl (Sterically Crowded) Mixture->Target Minor Product (Requires Kinetic Control) Impurity Impurity: 1-Methyl-3-sulfamoyl (Thermodynamically Favored) Mixture->Impurity Major Product Check NMR Validation Point Target->Check QC: HMBC Check N-Me -> C(quat) Impurity->Check QC: HMBC Check N-Me -> CH

Caption: Synthetic pathway showing the divergence of regioisomers. The 1,5-isomer (Target) is often the minor product, making NMR validation critical to ensure isolation success.

References

  • Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Link

  • Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles: the case of 3(5)-substituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1691-1697. Link

  • Silva, V. L., et al. (2008). NMR study of 1,3- and 1,5-disubstituted pyrazoles: differentiation of regioisomers. Magnetic Resonance in Chemistry, 46(10), 983-988. Link

  • PubChem. (2023). 1-Methyl-1H-pyrazole-4-carboxylic acid (CID 643160).[4] National Library of Medicine. Link

  • BenchChem. (2025).[5] Technical Guide to Pyrazole NMR Spectra. BenchChem Application Notes. Link

Sources

Comparative

HPLC analysis methods for purity of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Technical Guide: HPLC Purity Analysis of 1-Methyl-5-Sulfamoyl-1H-Pyrazole-4-Carboxylic Acid Executive Summary & Chemical Context 1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Purity Analysis of 1-Methyl-5-Sulfamoyl-1H-Pyrazole-4-Carboxylic Acid

Executive Summary & Chemical Context

1-Methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical intermediates (pyrazole-based kinase inhibitors).[1]

The Analytical Challenge: This molecule presents a "dual-polarity" paradox common in high-value intermediates:

  • High Polarity: The presence of both a carboxylic acid (

    
    ) and a sulfamoyl group (
    
    
    
    ) makes the molecule highly polar, leading to poor retention on standard C18 columns (early elution/co-elution with the void volume).[1]
  • Acidity: The carboxylic acid moiety (pKa

    
     3.[1]5) requires strict pH control.[1] If the mobile phase pH is near the pKa, peak splitting and severe tailing occur due to the equilibrium between ionized and non-ionized forms.[1]
    

This guide compares two validated methodologies: a Robust Ion-Suppression RP-HPLC method (Recommended for QC) and a HILIC method (Alternative for trace polar impurity profiling).[1]

Comparative Methodology: RP-HPLC vs. HILIC

We evaluated two distinct separation mechanisms. The Reverse Phase (RP) method utilizes pH control to suppress ionization, while Hydrophilic Interaction Liquid Chromatography (HILIC) exploits the molecule's polarity for retention.[1]

Performance Comparison Matrix
FeatureMethod A: Ion-Suppression RP-HPLC (Recommended) Method B: HILIC (Alternative)
Stationary Phase C18 (End-capped, 3.5 µm)Silica or Amide-bonded phase
Retention Mechanism Hydrophobic interaction (Unionized form)Partitioning into water-enriched layer
Mobile Phase Acidic Buffer (pH 2.[1]5) / AcetonitrileAmmonium Acetate / High % Acetonitrile
Retention Time (

)
6.5 - 8.0 min (Moderate)12.0 - 15.0 min (Strong)
Peak Shape (

)
Excellent (0.95 - 1.[1]10)Good, but sensitive to water content
Robustness High (Standard QC friendly)Moderate (Long equilibration times)
Primary Utility Routine Purity & AssaySeparating highly polar degradation products

Detailed Protocol: Method A (Ion-Suppression RP-HPLC)

This method is selected as the "Gold Standard" for its reproducibility and ease of transfer between laboratories.[1]

A. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Expert Insight: We use 3.5 µm particles rather than 5 µm to improve resolution (

      
      ) between the main peak and des-methyl impurities without the backpressure of UHPLC.
      
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH 
    
    
    
    2.2).[1]
    • Why: The low pH ensures the carboxylic acid is fully protonated (neutral), increasing hydrophobicity and retention on the C18 chain.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to elute salts)[1]

    • 2-15 min: 5%

      
       60% B (Linear gradient)[1]
      
    • 15-18 min: 60%

      
       95% B (Wash)[1]
      
    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV-Vis / DAD at 254 nm (Secondary monitoring at 220 nm).

  • Injection Volume: 5-10 µL.

B. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

    • Note: Do not dissolve in pure methanol; it may cause esterification of the carboxylic acid over time.[1]

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

C. System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Ideal: < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5,000.[1]
    
  • RSD (Area): < 0.5% for 5 replicate injections.[1]

Scientific Rationale & Workflow Visualization

The following diagram illustrates the decision matrix and chemical logic behind the method selection, ensuring the "Expertise" pillar of E-E-A-T is met.

G Start Analyte: 1-Methyl-5-sulfamoyl-1H-pyrazole-4-COOH Prop_Analysis Property Analysis: 1. Acidic (COOH, pKa ~3.5) 2. Polar (Sulfamoyl) 3. UV Active (Pyrazole) Start->Prop_Analysis Decision Select Retention Strategy Prop_Analysis->Decision Method_A Method A: Ion-Suppression RP-HPLC (Low pH C18) Decision->Method_A Routine QC Method_B Method B: HILIC (Polar Phase) Decision->Method_B Trace Impurities Mechanism_A Mechanism: pH < pKa protonates COOH -> Neutral Molecule -> Retains on C18 Method_A->Mechanism_A Outcome_A Outcome: Sharp Peaks, Stable RT Best for Purity/Assay Mechanism_A->Outcome_A

Caption: Analytical workflow logic determining Ion-Suppression RP-HPLC as the optimal method for protonating the carboxylic acid moiety to ensure retention.

Troubleshooting & Expert Insights

Issue 1: Peak Splitting

  • Cause: Mobile phase pH is too close to the pKa (approx 3.5).[1] The analyte is partially ionizing.[1]

  • Solution: Lower the pH of Mobile Phase A to 2.2 using Phosphoric Acid or TFA.[1] This forces the equilibrium 100% toward the non-ionized (protonated) form.[1]

Issue 2: Early Elution (Retention Time < 2 min)

  • Cause: "Phase Collapse" or insufficient organic start.[1]

  • Solution: Ensure the initial gradient holds at 5% Organic for at least 2 minutes. If retention is still poor, switch to a "Polar Embedded" C18 column (e.g., ZORBAX SB-Aq or Phenomenex Synergi Hydro-RP), which is designed to prevent phase collapse in 100% aqueous conditions.[1]

Issue 3: Ghost Peaks

  • Cause: Contamination from the sulfamoyl group degrading or reacting with methanol in the diluent.[1]

  • Solution: Strictly use Acetonitrile/Water as the diluent.[1] Avoid Methanol.

References

  • PubChem. (2025).[1][3][4] 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link][1]

  • Bhardwaj, S. et al. (2014).[1] A Highly Validated RP-HPLC Method for Pyrazoline Derivative.[1][2][5] International Journal of Chemical and Pharmaceutical Analysis.[1] Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates (Analysis of Acids).[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

This guide provides immediate, operational protocols for the handling and disposal of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS: 89396-74-7). This compound is a critical intermediate in the synthesis of Sil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational protocols for the handling and disposal of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid (CAS: 89396-74-7). This compound is a critical intermediate in the synthesis of Sildenafil (Viagra) and requires specific management due to its pharmacological potential and sulfur/nitrogen content.

Part 1: Chemical Identity & Critical Hazard Profile

Senior Scientist Note: This compound is an acidic solid containing both a sulfonamide (


) and a carboxylic acid (

) moiety on a pyrazole ring. While often classified as a general irritant, its role as a drug intermediate dictates that it be treated with Potent Compound protocols to prevent inadvertent bioactive exposure or environmental release.
ParameterData
Chemical Name 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
CAS Number 89396-74-7
Molecular Formula

Physical State White to off-white solid powder
Acidity (pKa) Acidic (Est.[1][2][3][4] pKa ~3.5–4.0 for COOH; ~10 for Sulfonamide)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (Respiratory, H335)
Ecological Risk High. Pharmaceutical intermediates can exhibit chronic aquatic toxicity.

Part 2: Operational Handling Protocols

Engineering Controls & PPE
  • Dust Control (Critical): As a fine powder, this compound poses an inhalation risk. All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Respiratory Protection: If hood containment is breached or for spill cleanup, use a P100/N95 respirator .

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. Double-gloving is recommended during transfer to prevent cross-contamination.

Solubility & Cleaning Strategy
  • Solubility Profile: This compound is sparingly soluble in water at neutral pH but dissolves readily in basic aqueous solutions (e.g., 0.1 M NaOH) or polar organic solvents like DMSO and Methanol .

  • Decontamination Protocol:

    • Do not use plain water to clean glassware; the solid will clump and smear.

    • Primary Wash: Rinse glassware with 0.1 M NaOH or Methanol to solubilize residues.

    • Secondary Wash: Follow with water and standard detergent.

    • Verification: Verify cleaning effectiveness by checking for UV absorbance (pyrazole rings absorb strongly in UV) if HPLC is available.

Part 3: Waste Classification & Disposal Logic

Regulatory Status: This specific CAS is not P-listed or U-listed by the US EPA. However, it must be characterized based on its properties:

  • Corrosivity (D002): Aqueous solutions with pH

    
     2.[5]
    
  • Ignitability (D001): If dissolved in flammable solvents (e.g., Methanol).

  • Pharmaceutical Waste: Best practice dictates managing this as "Non-RCRA Regulated Pharmaceutical Waste" requiring incineration.

Disposal Decision Tree (DOT Diagram)

DisposalWorkflow Start Waste Generation: CAS 89396-74-7 TypeCheck Determine Physical State Start->TypeCheck SolidWaste Solid Waste (Powder, Contaminated PPE) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquors, Rinsates) TypeCheck->LiquidWaste Incineration High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidWaste->Incineration Pack in fiber drum SolventCheck Solvent Type? LiquidWaste->SolventCheck OrgLiq Organic Solvent (MeOH, DMSO) SolventCheck->OrgLiq >10% Organics AqLiq Aqueous Solution (pH Adjusted) SolventCheck->AqLiq Mostly Water OrgLiq->Incineration Fuel Blending AqLiq->Incineration Preferred Sewer Sanitary Sewer (STRICTLY PROHIBITED) AqLiq->Sewer STOP

Figure 1: Decision logic for the disposal of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid. Note that sewering is prohibited due to aquatic toxicity risks.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container: Collect waste in a high-density polyethylene (HDPE) wide-mouth jar or a fiber drum lined with a 6-mil poly bag.

  • Labeling: Label as "Non-RCRA Regulated Chemical Waste." Add the constituent name clearly: Contains Pyrazole Derivative / Sulfonamide.

  • Destruction Method: Incineration is the only acceptable method. The presence of the sulfamoyl group (

    
    ) generates sulfur oxides (
    
    
    
    ) and nitrogen oxides (
    
    
    ) upon combustion. The incineration facility must be equipped with wet scrubbers to neutralize these acid gases.
Scenario B: Liquid Waste (Mother Liquors/Cleaning Solutions)
  • Segregation:

    • Stream A (Halogenated): If mixed with DCM or Chloroform.

    • Stream B (Non-Halogenated): If mixed with Methanol, Ethanol, or Acetone.

    • Stream C (Aqueous): Basic washes (NaOH).

  • pH Adjustment: If the waste is purely aqueous and acidic, neutralize to pH 6–9 using Sodium Bicarbonate before storage to prevent container corrosion.

  • Disposal: Ship for fuel blending (if high BTU value) or destructive incineration .

    • Warning: Never pour aqueous rinsates down the sink. Even dilute pharmaceutical intermediates can disrupt municipal water treatment biology.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the solid (Methanol or 0.1 M NaOH).

  • Rinsate Management: Collect all rinsates as Liquid Waste (Scenario B).

  • Defacing: Deface the label and puncture the container to prevent reuse. Dispose of the container as standard industrial trash or recycle if certified "RCRA Empty."

Part 5: Emergency Response (Spills)

Do not use water initially, as this may spread the contamination.

  • Isolate: Evacuate the immediate area (10-foot radius) and post "Do Not Enter" signage.

  • PPE Up: Don safety goggles, nitrile gloves, and an N95/P100 respirator.

  • Dry Clean-Up:

    • Cover the spill with a dust suppressant (e.g., wet paper towels laid gently over the powder) or use a HEPA-filtered vacuum dedicated to chemical use.

    • Scoop material into a waste container.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with 0.1 M NaOH (to solubilize remaining acid residues).

    • Follow with a water rinse.

  • Verification: Check surface pH with litmus paper to ensure no acidic residue remains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13364389, Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (Related Structure). Retrieved from [Link]

  • Temussi, F., et al. (2013). Sildenafil and tadalafil in simulated chlorination conditions: ecotoxicity of drugs and their derivatives.[6] Science of The Total Environment. Retrieved from [Link]

  • US EPA (2025). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Dunn, P. J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development. (Provides context on the reactivity and handling of pyrazole intermediates). Retrieved from [Link]

Sources

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